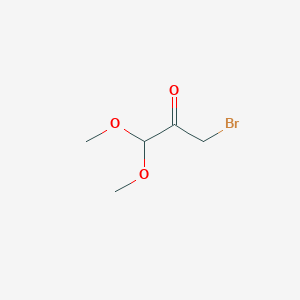










|
REACTION_CXSMILES
|
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4](=[O:6])[CH3:5].[Br:9]Br.C(=O)(O)[O-].[Na+]>CO.C(#N)C.C(#N)C>[Br:9][CH2:5][C:4](=[O:6])[CH:3]([O:7][CH3:8])[O:2][CH3:1] |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
40.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C)=O)OC
|
|
Name
|
methanol acetonitrile
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.C(C)#N
|
|
Name
|
|
|
Quantity
|
17.44 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
30.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred until the solution
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining an internal temperature of <10° C
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at RT overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
t-butyl methyl ether (30 mL) and heptane (15 mL) were added
|
|
Type
|
WASH
|
|
Details
|
The mixture was washed with aqueous sodium bicarbonate (6.0 g in 60 mL water)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(C(OC)OC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47.03 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |